molecular formula C15H14BrN3O2S B2928609 N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396768-73-2

N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2928609
CAS No.: 1396768-73-2
M. Wt: 380.26
InChI Key: OVOWXCPYNLNXTH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14BrN3O2S and its molecular weight is 380.26. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Research has shown that compounds related to N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide are synthesized through interactions between different organic molecules, leading to the formation of heterocyclic compounds with potential antimicrobial activities. For instance, Gad-Elkareem et al. (2011) investigated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, revealing their in vitro antimicrobial potential (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antimicrobial Evaluation of Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents, has been reported, demonstrating the versatility of these compounds in developing potential therapeutic agents (Darwish, 2014).

Synthesis Under Microwave Irradiation

Abdalha et al. (2011) explored the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcasing a method that enhances the efficiency and speed of chemical synthesis processes (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Bromination and Diazo-Coupling Techniques

Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, highlighting the utility of bromination and diazo-coupling techniques in the creation of compounds with valuable biological activities (Youssef, Azab, & Youssef, 2012).

Antitumor Activity and Compound Synthesis

Research into the synthesis of condensed 1,3-thiazines and thiazoles has been conducted, demonstrating their potential antitumor activity. This line of research underscores the relevance of these compounds in developing new therapeutic agents for cancer treatment (Haggam, Assy, Sherif, & Galahom, 2017).

Properties

IUPAC Name

N-(3-bromophenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-9-6-17-15-19(14(9)21)7-10(8-22-15)13(20)18-12-4-2-3-11(16)5-12/h2-6,10H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWXCPYNLNXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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